molecular formula C11H12N2O B127474 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one CAS No. 140845-45-0

2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one

Cat. No. B127474
CAS RN: 140845-45-0
M. Wt: 188.23 g/mol
InChI Key: MDZCFBXNVPYNTR-UHFFFAOYSA-N
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Description

Taniborbactam hydrochloride is a novel cyclic boronate β-lactamase inhibitor. It is designed to combat antibiotic resistance by inhibiting both serine- and metallo-β-lactamases, which are enzymes produced by bacteria to neutralize β-lactam antibiotics. This compound is currently under clinical development in combination with cefepime for the treatment of infections caused by β-lactamase-producing carbapenem-resistant Enterobacterales and carbapenem-resistant Pseudomonas aeruginosa .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of taniborbactam hydrochloride involves multiple steps, starting with the preparation of the boronic acid intermediate. The key steps include:

Industrial Production Methods

Industrial production of taniborbactam hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:

    Reaction temperature and pressure: Optimized to ensure efficient cyclization and functionalization.

    Solvent selection: Chosen to facilitate the reactions and purification steps.

    Catalysts and reagents: Used to enhance reaction rates and selectivity.

properties

IUPAC Name

1,8-diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-9-7-12-5-6-13(8-9)11-4-2-1-3-10(11)12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZCFBXNVPYNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(=O)CN1C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342583
Record name 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

140845-45-0
Record name 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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